Cas no 2229227-75-0 (1-(dimethyl-1,2-oxazol-4-yl)-4-oxocyclohexane-1-carboxylic acid)

1-(dimethyl-1,2-oxazol-4-yl)-4-oxocyclohexane-1-carboxylic acid is a versatile organic compound with a unique structure. It exhibits high purity and stability, making it suitable for various applications in the pharmaceutical and agrochemical industries. Its distinctive 1,2-oxazol-4-yl moiety imparts unique chemical properties, including strong nucleophilic and basic characteristics. This compound is ideal for synthesis of complex organic molecules and serves as a valuable intermediate in drug discovery processes.
1-(dimethyl-1,2-oxazol-4-yl)-4-oxocyclohexane-1-carboxylic acid structure
2229227-75-0 structure
Product name:1-(dimethyl-1,2-oxazol-4-yl)-4-oxocyclohexane-1-carboxylic acid
CAS No:2229227-75-0
MF:C12H15NO4
Molecular Weight:237.251803636551
CID:5979296
PubChem ID:165624064

1-(dimethyl-1,2-oxazol-4-yl)-4-oxocyclohexane-1-carboxylic acid 化学的及び物理的性質

名前と識別子

    • 1-(dimethyl-1,2-oxazol-4-yl)-4-oxocyclohexane-1-carboxylic acid
    • EN300-1793849
    • 2229227-75-0
    • インチ: 1S/C12H15NO4/c1-7-10(8(2)17-13-7)12(11(15)16)5-3-9(14)4-6-12/h3-6H2,1-2H3,(H,15,16)
    • InChIKey: AYVMNPMXTFVSKT-UHFFFAOYSA-N
    • SMILES: O1C(C)=C(C(C)=N1)C1(C(=O)O)CCC(CC1)=O

計算された属性

  • 精确分子量: 237.10010796g/mol
  • 同位素质量: 237.10010796g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 氢键受体数量: 5
  • 重原子数量: 17
  • 回転可能化学結合数: 2
  • 複雑さ: 331
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 80.4Ų
  • XLogP3: 0.7

1-(dimethyl-1,2-oxazol-4-yl)-4-oxocyclohexane-1-carboxylic acid Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Enamine
EN300-1793849-10.0g
1-(dimethyl-1,2-oxazol-4-yl)-4-oxocyclohexane-1-carboxylic acid
2229227-75-0
10g
$5652.0 2023-06-03
Enamine
EN300-1793849-0.25g
1-(dimethyl-1,2-oxazol-4-yl)-4-oxocyclohexane-1-carboxylic acid
2229227-75-0
0.25g
$1209.0 2023-09-19
Enamine
EN300-1793849-5.0g
1-(dimethyl-1,2-oxazol-4-yl)-4-oxocyclohexane-1-carboxylic acid
2229227-75-0
5g
$3812.0 2023-06-03
Enamine
EN300-1793849-10g
1-(dimethyl-1,2-oxazol-4-yl)-4-oxocyclohexane-1-carboxylic acid
2229227-75-0
10g
$5652.0 2023-09-19
Enamine
EN300-1793849-0.1g
1-(dimethyl-1,2-oxazol-4-yl)-4-oxocyclohexane-1-carboxylic acid
2229227-75-0
0.1g
$1157.0 2023-09-19
Enamine
EN300-1793849-0.05g
1-(dimethyl-1,2-oxazol-4-yl)-4-oxocyclohexane-1-carboxylic acid
2229227-75-0
0.05g
$1104.0 2023-09-19
Enamine
EN300-1793849-1g
1-(dimethyl-1,2-oxazol-4-yl)-4-oxocyclohexane-1-carboxylic acid
2229227-75-0
1g
$1315.0 2023-09-19
Enamine
EN300-1793849-5g
1-(dimethyl-1,2-oxazol-4-yl)-4-oxocyclohexane-1-carboxylic acid
2229227-75-0
5g
$3812.0 2023-09-19
Enamine
EN300-1793849-1.0g
1-(dimethyl-1,2-oxazol-4-yl)-4-oxocyclohexane-1-carboxylic acid
2229227-75-0
1g
$1315.0 2023-06-03
Enamine
EN300-1793849-0.5g
1-(dimethyl-1,2-oxazol-4-yl)-4-oxocyclohexane-1-carboxylic acid
2229227-75-0
0.5g
$1262.0 2023-09-19

1-(dimethyl-1,2-oxazol-4-yl)-4-oxocyclohexane-1-carboxylic acid 関連文献

1-(dimethyl-1,2-oxazol-4-yl)-4-oxocyclohexane-1-carboxylic acidに関する追加情報

Introduction to 1-(dimethyl-1,2-oxazol-4-yl)-4-oxocyclohexane-1-carboxylic acid (CAS No. 2229227-75-0)

1-(dimethyl-1,2-oxazol-4-yl)-4-oxocyclohexane-1-carboxylic acid, identified by its Chemical Abstracts Service (CAS) number 2229227-75-0, is a compound of significant interest in the field of pharmaceutical chemistry and medicinal biology. This molecule, featuring a cyclohexane core functionalized with an oxazole ring and a carboxylic acid moiety, has garnered attention due to its structural complexity and potential biological activities. The presence of the dimethyl-substituted oxazole moiety suggests a unique electronic and steric environment, which may influence its interactions with biological targets.

The compound’s structure combines elements that are frequently explored in drug discovery programs. The cyclohexane ring provides a rigid scaffold, while the oxazole ring is known for its ability to engage in hydrogen bonding and π-stacking interactions, which are critical for binding affinity in protein targets. The carboxylic acid group at the 1-position introduces a polar functionality, enhancing solubility and potential interaction with hydrophilic residues in biological macromolecules.

Recent advancements in computational chemistry and molecular modeling have enabled researchers to predict the binding modes of such compounds with high precision. Studies indicate that the dimethyl-substituted oxazole moiety may serve as a key pharmacophore, interacting with specific pockets in enzymes or receptors. This has led to investigations into its potential as a scaffold for developing novel therapeutic agents.

In particular, the 1-(dimethyl-1,2-oxazol-4-yl)-4-oxocyclohexane-1-carboxylic acid structure has been examined for its interactions with enzymes involved in metabolic pathways. Preliminary computational studies suggest that it may exhibit inhibitory activity against certain target enzymes, making it a promising candidate for further exploration in drug discovery. The compound’s ability to modulate enzyme activity could have implications in treating diseases associated with metabolic dysregulation.

Moreover, the synthesis of this compound has been optimized to enhance yield and purity, ensuring that subsequent biological evaluations are conducted with high-quality material. Advances in synthetic methodologies have allowed for the introduction of various substituents at strategic positions within the molecule, enabling fine-tuning of its biological properties. This flexibility is crucial for developing lead compounds that exhibit optimal pharmacokinetic profiles.

The oxazole ring is a heterocyclic structure that has been widely studied for its pharmacological properties. Its presence in 1-(dimethyl-1,2-oxazol-4-yl)-4-oxocyclohexane-1-carboxylic acid contributes to its potential as a bioactive molecule. Oxazole derivatives are known to interact with a variety of biological targets, including bacterial enzymes and viral proteases. The dimethylation at the 1-position of the oxazole ring further enhances its reactivity and binding affinity.

Recent research has highlighted the importance of structural diversity in drug discovery programs. Compounds like 1-(dimethyl-1,2-oxazol-4-yl)-4-oxocyclohexane-1-carboxylic acid exemplify how combining different pharmacophoric elements can lead to novel therapeutic entities. The cyclohexane scaffold provides stability, while the oxazole and carboxylic acid groups introduce functional diversity. This combination has been shown to enhance binding interactions with biological targets, making it an attractive scaffold for further development.

In conclusion, 1-(dimethyl-1,2-oxazol-4-yl)-4-oxocyclohexane-1-carboxylic acid (CAS No. 2229227-75-0) represents a promising candidate for pharmaceutical research due to its unique structural features and potential biological activities. Its synthesis has been refined to ensure high-quality material for biological evaluation, and preliminary studies suggest it may interact with key enzymes involved in metabolic pathways. As research continues to uncover new therapeutic targets and mechanisms, compounds like this will play an increasingly important role in drug discovery efforts.

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